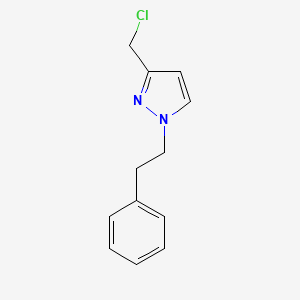

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-10-12-7-9-15(14-12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFONDVFAHVQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole typically involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the chloromethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems are often employed to ensure precise control over reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Synthesis of 3-(Chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

The synthesis of this compound typically involves reactions that introduce the chloromethyl group and the phenylethyl moiety into the pyrazole framework. Various methods have been documented, including:

- Nucleophilic substitution reactions : These reactions allow for the introduction of the chloromethyl group at specific positions on the pyrazole ring.

- Condensation reactions : The formation of the pyrazole structure can be achieved through condensation of appropriate hydrazones or hydrazides with carbonyl compounds.

Biological Activities

The biological activities of this compound derivatives have been investigated extensively, revealing a range of pharmacological properties:

Antimicrobial Activity

Numerous studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives show activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) indicating their potential as antimicrobial agents .

Antioxidant Properties

Research indicates that compounds containing the pyrazole structure can act as effective antioxidants. The presence of specific substituents enhances their ability to scavenge free radicals, making them candidates for further development in oxidative stress-related conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), with growth inhibition observed at low micromolar concentrations . The mechanism often involves disruption of microtubule dynamics or inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds related to this compound have demonstrated efficacy in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against several pathogens. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity, with some compounds showing MIC values below 10 µg/mL against resistant strains .

Case Study 2: Anticancer Mechanisms

In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives induced apoptosis through activation of caspase pathways. The compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death .

Case Study 3: Anti-inflammatory Applications

Research involving animal models of inflammation showed that pyrazole derivatives could effectively reduce swelling and pain associated with inflammatory responses. These findings support their potential use in developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(Chloromethyl)-1-(2-Phenylethyl)-1H-Pyrazole with Analogs

*Calculated based on molecular formula.

Physicochemical Properties

- Electronic Effects : The electron-withdrawing chloromethyl group may polarize the pyrazole ring, contrasting with electron-donating groups (e.g., methoxy in 2-(chloromethyl)-3-methoxy-4-methylpyridine hydrochloride) .

Research Findings and Implications

- Antioxidant Activity : Pyrazole derivatives with halogenated or aryl substituents, such as 3-(2-bromophenyl)-4-(imidazolyl)pyrazole (IC50 = 10.2 µM), outperform classical antioxidants . The target compound’s chloromethyl group may similarly influence radical scavenging.

- Herbicidal Applications : Intermediate 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is used in herbicidal agents, suggesting that the chloromethyl group’s reactivity is critical for agrochemical synthesis .

- Dual Biological Activities : Hydrazone-linked pyrazoles (e.g., compound 7 in ) exhibit dual antimalarial and anti-leishmanial activities, highlighting the scaffold’s versatility.

Biological Activity

The compound 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chloromethyl group and a phenethyl moiety. Its structure is critical for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

1. Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines.

- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For example, compounds with similar structures have been reported to inhibit caspase activation, leading to reduced cell viability in breast cancer cells (MDA-MB-231) .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Similar Pyrazole Derivative | MDA-MB-231 | 0.26 | Caspase inhibition |

2. Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for reducing inflammation.

- Research Findings : In vitro studies have shown that compounds with similar structures can stabilize the human red blood cell membrane, indicating potential anti-inflammatory effects .

| Compound | COX Inhibition IC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

3. Neuroprotective Effects

Certain pyrazole derivatives are being studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases.

- Targeting Mechanisms : Compounds have shown the ability to inhibit metabolic enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE) .

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| This compound | AChE | TBD |

Case Studies

Several studies have highlighted the biological activity of pyrazoles similar to this compound:

- Study on Anticancer Activity : A study demonstrated that a related pyrazole compound effectively inhibited tumor growth in vivo, showcasing its potential as an anticancer agent .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of pyrazoles against oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazones derived from ketones, as demonstrated in the preparation of analogous pyrazoles using dilithiated hydrazones (e.g., from 4-phenyl-3-buten-2-one) . Optimizing stoichiometry (e.g., 2:1 hydrazone-to-lithium reagent ratio) and temperature (0°C to room temperature) enhances regioselectivity. Alternatively, cyclization with phosphorus oxychloride at 120°C under anhydrous conditions is effective for pyrazole ring formation . Yield improvements (>70%) require strict control of moisture and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- IR and NMR : IR identifies C-Cl stretching (600–800 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹). H NMR confirms the 2-phenylethyl group via aromatic multiplet signals (δ 7.2–7.4 ppm) and methylene protons (δ 4.5–5.0 ppm for CH₂Cl) .

- X-ray crystallography : Resolves stereochemical ambiguities. For example, in related pyrazoles, displacement ellipsoids at 50% probability clarify bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between substituents .

Q. How can researchers mitigate impurities during synthesis?

- Methodological Answer : Common impurities include unreacted hydrazones or regioisomers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor by TLC (Rf ≈ 0.4–0.6 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in subsequent functionalization reactions?

- Methodological Answer : The chloromethyl moiety facilitates nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. For instance, replacing Cl with azide (NaN₃/DMF, 60°C) creates intermediates for click chemistry. Kinetic studies show second-order dependence on nucleophile concentration, with activation energy ~50 kJ/mol .

Q. What strategies resolve tautomerism-related discrepancies in spectral data?

- Methodological Answer : Tautomerism in pyrazoles (e.g., 3- vs. 5-substituted isomers) complicates spectral interpretation. Use dynamic NMR (variable-temperature H NMR) to observe coalescence temperatures or DFT calculations (B3LYP/6-31G*) to predict dominant tautomers. X-ray crystallography definitively assigns tautomeric forms, as shown for 3- and 5-(4-fluorophenyl)pyrazoles .

Q. How can researchers address contradictions in biological activity data across substituted pyrazoles?

- Methodological Answer : Contradictions often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce solubility. Systematic SAR studies using logP calculations (e.g., ClogP ≈ 2.5 for the parent compound) and in vitro assays (e.g., MIC testing against S. aureus) correlate structure with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.